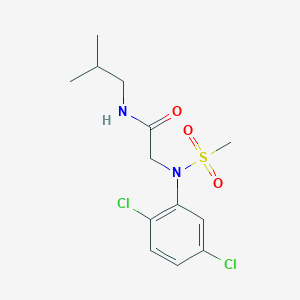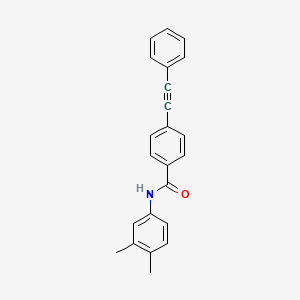
N-(4-sec-butoxyphenyl)-N'-phenylurea
Vue d'ensemble
Description
N-(4-sec-butoxyphenyl)-N'-phenylurea, commonly known as butafenacil, is a herbicide that belongs to the family of phenylurea herbicides. It is widely used to control weeds in various crops, including soybeans, cotton, and peanuts. Butafenacil was first introduced in the market in 2008, and since then, it has become a popular herbicide due to its effectiveness and low toxicity.
Mécanisme D'action
The mechanism of action of butafenacil involves the inhibition of photosynthesis in the target weeds. Butafenacil works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the production of chlorophyll in plants. This results in the death of the target weeds due to the lack of photosynthesis.
Biochemical and Physiological Effects
Butafenacil has been found to have a low toxicity level in mammals, making it safe for use in crops. However, studies have shown that butafenacil can cause some physiological effects in plants, such as the inhibition of root growth and the reduction of seed germination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using butafenacil in lab experiments is its effectiveness in controlling weeds, which ensures accurate results in plant research. However, the use of butafenacil in lab experiments requires strict adherence to safety protocols due to its toxicity level.
Orientations Futures
There are several future directions for the research on butafenacil. One area of interest is the development of new formulations of butafenacil that can improve its effectiveness and reduce its toxicity. Another area of research is the study of the long-term effects of butafenacil on soil health and the environment. Additionally, the development of new methods for the detection of butafenacil residues in crops and soil can help to ensure the safety of food and the environment.
Applications De Recherche Scientifique
Butafenacil has been extensively studied for its effectiveness in controlling weeds in various crops. Several scientific studies have shown that butafenacil is highly effective in controlling weeds such as morningglory, pigweed, and waterhemp. Moreover, butafenacil has been found to have a low risk of leaching into groundwater, making it an environmentally friendly option for weed control.
Propriétés
IUPAC Name |
1-(4-butan-2-yloxyphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13(2)21-16-11-9-15(10-12-16)19-17(20)18-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDESFLFGBHYECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sec-butoxyphenyl)-N'-phenylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4759607.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4759620.png)
![N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B4759626.png)
![methyl 2-[({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4759629.png)
![methyl 2-[(2-thienylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4759632.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B4759638.png)
![2-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4759649.png)


![1,3-benzodioxol-5-yl[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4759675.png)
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide](/img/structure/B4759698.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4759705.png)